![molecular formula C8H4BrN3 B13982362 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile can be synthesized through a one-pot reaction involving 2-aminopyridine and α-haloketone derivatives. The reaction typically occurs in the presence of dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . Another method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Dimethyl Sulfoxide (DMSO): Used as a solvent and oxidizing agent.
α-Haloketones: Serve as starting materials for the synthesis.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
Wissenschaftliche Forschungsanwendungen
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the bromine and carbonitrile groups.
3-Bromoimidazo[1,2-a]pyridine: Similar but without the carbonitrile group.
Uniqueness
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H4BrN3 |
---|---|
Molekulargewicht |
222.04 g/mol |
IUPAC-Name |
3-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-11-8-3-1-2-6(4-10)12(7)8/h1-3,5H |
InChI-Schlüssel |
RPWOKUFTLZMCDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C(=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.